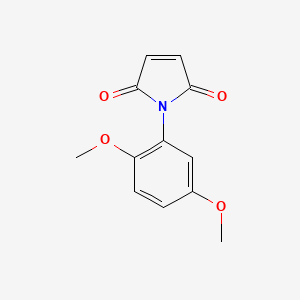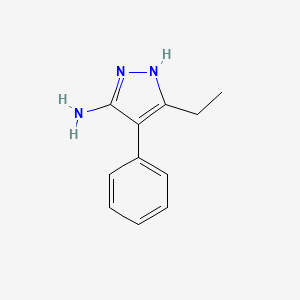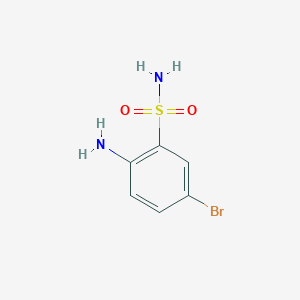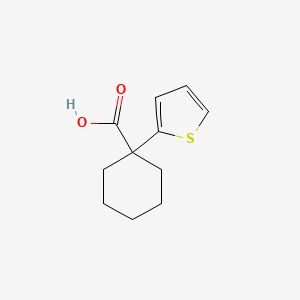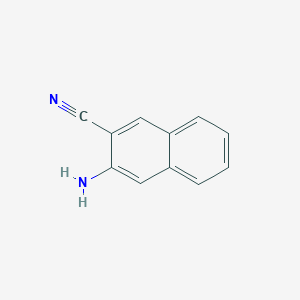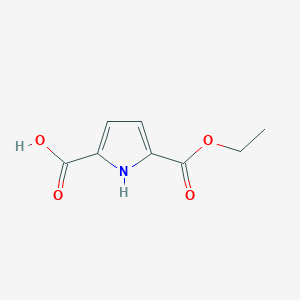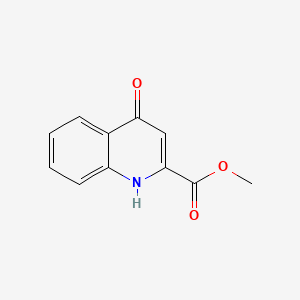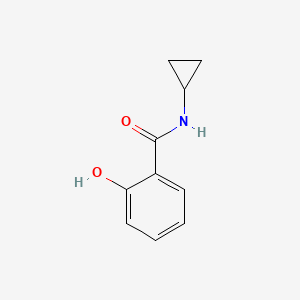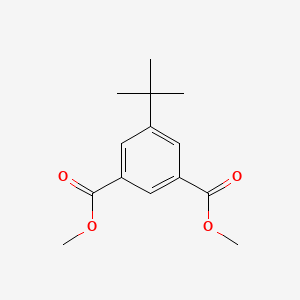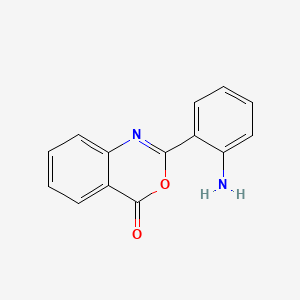
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
Vue d'ensemble
Description
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its bicyclic structure, which includes a benzene ring fused to an oxazine ring
Mécanisme D'action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division . These proteins play a crucial role in the growth and proliferation of bacteria, making them potential targets for antibacterial agents .
Mode of Action
Compounds with similar structures have been found to exhibit membrane perturbing and intracellular activities . This suggests that 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one may interact with its targets, leading to changes in the cell membrane’s integrity and function, thereby inhibiting bacterial growth .
Biochemical Pathways
Similar compounds have been found to affect various biochemical processes, including the metabolism of amino acids . This could potentially lead to downstream effects such as disruption of protein synthesis and cellular functions, thereby inhibiting the growth and proliferation of bacteria .
Result of Action
Similar compounds have demonstrated significant antimicrobial activity, suggesting that this compound may also exhibit potent antibacterial effects .
Analyse Biochimique
Biochemical Properties
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling . By inhibiting HDACs, this compound can modulate the acetylation status of histones, thereby affecting transcriptional activity and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as HDACs, and inhibits their enzymatic activity . This inhibition results in increased acetylation of histones, leading to changes in chromatin structure and gene expression. Furthermore, this compound can interact with other proteins involved in cell signaling pathways, thereby modulating their activity and downstream effects on cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, but its effects on cellular function can change over time. For instance, prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression . Additionally, the compound’s degradation products may also influence cellular processes, necessitating careful monitoring of its stability and activity over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to exert therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may further influence its biological activity and toxicity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in specific tissues . Additionally, binding proteins such as albumin can influence the compound’s distribution and bioavailability, affecting its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its biological effects and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C . This reaction yields the desired benzoxazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to facilitate the reaction and improve the overall process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzoxazines.
Applications De Recherche Scientifique
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminobenzothiazole: Shares a similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-aminobenzophenone: Contains a ketone group instead of an oxazine ring.
Uniqueness
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and an oxazine ring allows for diverse chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
2-(2-aminophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEDDEBVJPEPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356950 | |
| Record name | 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7265-24-9 | |
| Record name | 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones interesting for photochemical studies?
A: These molecules exhibit a phenomenon called ESIPT, where upon light absorption, a proton is transferred within the molecule itself. This process leads to the formation of a tautomer, a structural isomer, in an excited electronic state. [, , ] This behavior makes them promising candidates for applications like fluorescent probes and molecular switches.
Q2: How do substituents on the nitrogen atom of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones influence their ESIPT behavior?
A: Research indicates that both the type and size of the substituent on the nitrogen atom can significantly impact ESIPT. Electron-withdrawing groups and bulky substituents have been shown to influence the rate and efficiency of the proton transfer process. [, ] This is likely due to their effects on the molecule's electronic structure and steric hindrance, respectively.
Q3: What experimental techniques are used to study the ultrafast ESIPT process in these molecules?
A: One of the studies utilizes femtosecond transient absorption spectroscopy to investigate the dynamics of ESIPT. [] This technique allows researchers to observe the formation and decay of different excited states involved in the proton transfer process on a femtosecond timescale, providing valuable insights into the mechanism of ESIPT.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
